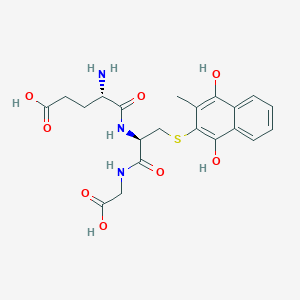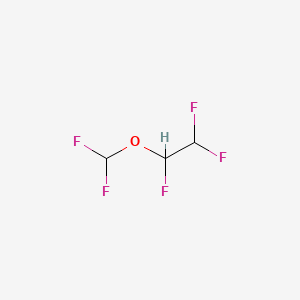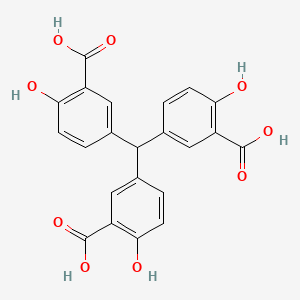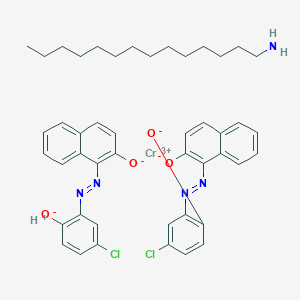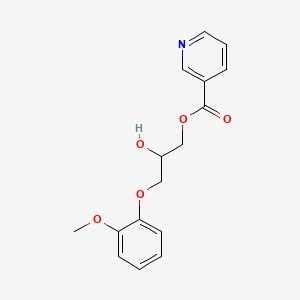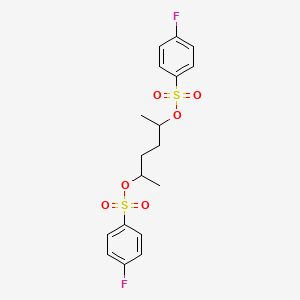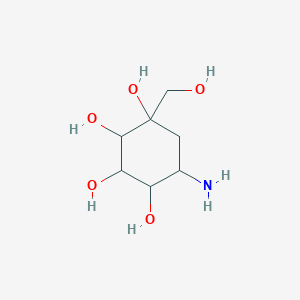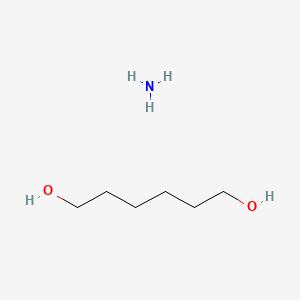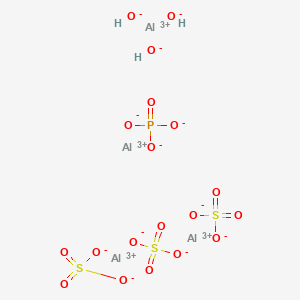
Tetraaluminum;trihydroxide;phosphate;trisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraaluminum;trihydroxide;phosphate;trisulfate is a complex inorganic compound with the molecular formula Al₄(OH)₃(PO₄)(SO₄)₃
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraaluminum;trihydroxide;phosphate;trisulfate typically involves the reaction of aluminum sulfate, aluminum hydroxide, and phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{4Al(OH)_3 + H_3PO_4 + 3H_2SO_4} \rightarrow \text{Al₄(OH)₃(PO₄)(SO₄)₃ + 6H_2O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The product is then filtered, washed, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetraaluminum;trihydroxide;phosphate;trisulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum phosphate and sulfate derivatives, while reduction may produce aluminum hydroxide and other reduced species.
Aplicaciones Científicas De Investigación
Tetraaluminum;trihydroxide;phosphate;trisulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of flame retardants, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which tetraaluminum;trihydroxide;phosphate;trisulfate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum Hydroxide: Al(OH)₃
Aluminum Phosphate: AlPO₄
Aluminum Sulfate: Al₂(SO₄)₃
Uniqueness
Tetraaluminum;trihydroxide;phosphate;trisulfate is unique due to its complex structure, which combines multiple functional groups (hydroxide, phosphate, and sulfate) in a single compound
Propiedades
Fórmula molecular |
Al4H3O19PS3 |
|---|---|
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
tetraaluminum;trihydroxide;phosphate;trisulfate |
InChI |
InChI=1S/4Al.H3O4P.3H2O4S.3H2O/c;;;;4*1-5(2,3)4;;;/h;;;;(H3,1,2,3,4);3*(H2,1,2,3,4);3*1H2/q4*+3;;;;;;;/p-12 |
Clave InChI |
JPXVQLWVYUAARE-UHFFFAOYSA-B |
SMILES canónico |
[OH-].[OH-].[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


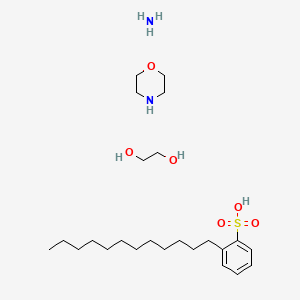
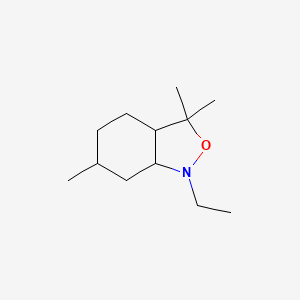

![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
